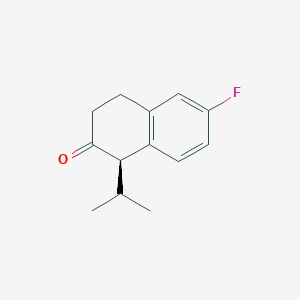

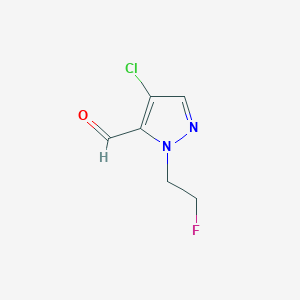

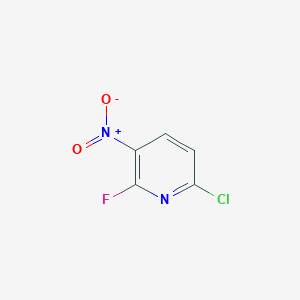

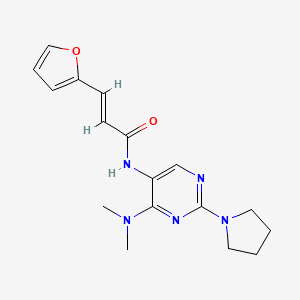

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS number 1429419-75-9 . It is related to 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid, which has a molecular formula of C6H6ClFN2O2 and a molecular weight of 192.57 .

Synthesis Analysis

The synthesis of this compound involves custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, and high-throughput screening and assays.Molecular Structure Analysis

The molecular structure of this compound is related to 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, which has a molecular formula of C6H6ClFN2O2 and an average mass of 192.575 Da . Another related compound is 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde, which has a molecular formula of C6H6ClFN2O and a molecular weight of 176.58 .Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is used in the synthesis of various pyrazole derivatives, which are essential in chemical research. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structurally related compound, demonstrating the process of creating new pyrazole derivatives. Their work included detailed X-ray diffraction methods to determine the crystal structure of these compounds, showcasing the compound's role in structural analysis and synthesis processes (Xu & Shi, 2011).

Facilitating Chemical Reactions

This compound is also instrumental in facilitating various chemical reactions. For example, Papernaya, Shatrova, and Levkovskaya (2015) described the use of 1,3,5-Trialkyl-1H-pyrazole-4-carbaldehydes, similar in structure to this compound, in reactions with 2,2′-oxydiethanethiol. This process forms 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, highlighting the compound's utility in novel chemical syntheses (Papernaya, Shatrova, & Levkovskaya, 2015).

Applications in Organic Light-Emitting Diodes (OLEDs)

Furthermore, this compound and its derivatives have found applications in the field of organic electronics. Szlachcic et al. (2017) explored the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines (PQ) with fluorine or trifluoromethyl substituents. These compounds, characterized by high fluorescence intensity, have been tested as emitters for organic light-emitting diodes (OLEDs) since 1997. This highlights the compound's role in advancing electronic materials research (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).

properties

IUPAC Name |

4-chloro-2-(2-fluoroethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXBNFSPXQLPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Cl)C=O)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)

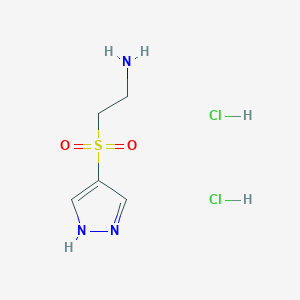

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

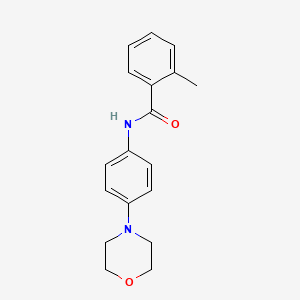

![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

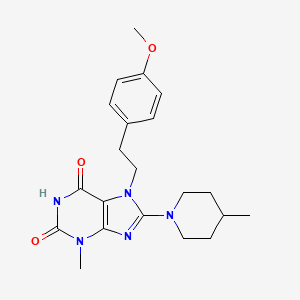

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)